molecular formula C19H25NO4 B1609734 Ethyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate CAS No. 444344-90-5

Ethyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B1609734
CAS No.: 444344-90-5
M. Wt: 331.4 g/mol
InChI Key: MUYWBXXEGITRCE-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name This compound derives from its bicyclic skeleton and substituents. The parent structure, bicyclo[2.2.2]octane, consists of three fused cyclohexane rings sharing two carbons each, creating a highly rigid, symmetrical cage. The numbering begins at the bridgehead carbon bearing the carboxylate group (position 1), with the benzyloxycarbonylamino group at position 4.

The structural formula (Figure 1) is represented as:

          O
          ||
O-C-O-CH2-C6H5  
          |  
NH-C-O-  

Embedded within the bicyclo[2.2.2]octane framework. The SMILES string O(CC)C(C12CCC(CC1)(CC2)NC(=O)OCC1C=CC=CC=1)=O confirms the connectivity, while the InChIKey MUYWBXXEGITRCE-UHFFFAOYSA-N ensures stereochemical uniqueness.

CAS Registry Number and Molecular Formula Validation

The compound is uniquely identified by CAS 444344-90-5, with a molecular formula of C₁₉H₂₅NO₄ (molecular weight: 331.41 g/mol). This formula aligns with high-resolution mass spectrometry data showing an exact mass of 331.178 g/mol. Comparative analysis of database entries (Table 1) confirms consistency across PubChem, ChemSpider, and vendor catalogs.

Table 1: Validated Molecular Properties

Property Value Source
CAS Registry Number 444344-90-5
Molecular Formula C₁₉H₂₅NO₄
Molecular Weight (g/mol) 331.41
Exact Mass (g/mol) 331.178

Comparative Analysis of Bicyclo[2.2.2]octane Derivatives in Chemical Databases

Bicyclo[2.2.2]octane derivatives exhibit structural diversity through substituent variation. Key analogues include:

  • Ethyl bicyclo[2.2.2]octane-1-carboxylate (CAS 31818-12-9): Lacks the benzyloxycarbonylamino group, reducing polarity.
  • Bicyclo[2.2.2]octane-1-carboxylic acid (CAS 699-55-8): Features a free carboxylic acid instead of an ethyl ester.
  • Bicyclo[2.2.2]octane-2-carbonitrile (CAS 6962-74-9): Substitutes position 2 with a nitrile group, altering reactivity.

Table 2: Comparative Properties of Bicyclo[2.2.2]octane Derivatives

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Substituent
Target Compound 444344-90-5 C₁₉H₂₅NO₄ 331.41 Ethyl ester, benzyloxycarbonylamino
Ethyl bicyclo[2.2.2]octane-1-carboxylate 31818-12-9 C₁₁H₁₈O₂ 182.26 Ethyl ester
Bicyclo[2.2.2]octane-1-carboxylic acid 699-55-8 C₉H₁₄O₂ 154.21 Carboxylic acid
Bicyclo[2.2.2]octane-2-carbonitrile 6962-74-9 C₉H₁₃N 135.21 Nitrile

The target compound’s benzyloxycarbonylamino group enhances steric bulk and potential for hydrogen bonding compared to simpler derivatives. Database cross-referencing reveals its role as an intermediate in pharmaceutical synthesis, though specific applications fall outside this article’s scope.

Properties

IUPAC Name

ethyl 4-(phenylmethoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-2-23-16(21)18-8-11-19(12-9-18,13-10-18)20-17(22)24-14-15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYWBXXEGITRCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(CC1)(CC2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442584
Record name Ethyl 4-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444344-90-5
Record name Ethyl 4-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Construction of the Bicyclo[2.2.2]octane Core

The bicyclo[2.2.2]octane skeleton is typically synthesized through reactions involving 1,4-dimethylene cyclohexane derivatives. One patented method describes the oxidation of 1,4-dimethylene cyclohexane using an oxidizing agent in the presence of a transition metal catalyst, such as cobalt or ruthenium complexes, under controlled temperature and pressure conditions (90–250 °C, 5–300 bar) to afford bicyclo[2.2.2]octane derivatives with substituents at the 1- and 4-positions.

Introduction of the Amino Group and Protection as Benzyloxycarbonyl Derivative

The amino group at the 4-position is introduced by functional group transformations such as reductive amination or amination of suitable precursors. The amino group is then protected by reaction with benzyloxycarbonyl chloride (Cbz-Cl) to form the benzyloxycarbonylamino moiety. This protection is essential to prevent side reactions during subsequent steps.

Hydrogenation using palladium catalysts (Pd(OH)2/C or Pd on activated carbon) in methanol under hydrogen atmosphere is employed to reduce intermediates and facilitate the introduction or removal of protecting groups.

Esterification to Form the Ethyl Ester

The carboxylic acid function at the 1-position is esterified to the ethyl ester either by direct esterification or by transesterification of the corresponding methyl ester. Esterification is typically performed under acidic or basic catalysis or by using coupling reagents such as carbodiimides.

Representative Synthetic Route and Reaction Conditions

A typical synthetic sequence involves:

  • Starting from methyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate, prepared by protecting the amino group and esterifying the carboxyl group.

  • Hydrogenation with 10% Pd on carbon in methanol at room temperature under 1 atm hydrogen for 48 hours to obtain methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate (yield ~12%).

  • Conversion of the methyl ester to the ethyl ester can be achieved by reaction with ethanol under acidic conditions or by using coupling reagents.

  • Final purification by chromatographic methods such as silica gel column chromatography or preparative reverse-phase HPLC.

Data Table of Key Reaction Steps and Conditions

Step Reaction Reagents & Conditions Yield Notes
1 Oxidation of 1,4-dimethylene cyclohexane Oxidizing agent, Co or Ru catalyst, 90–250 °C, 5–300 bar Not specified Forms bicyclo[2.2.2]octane core
2 Amination and Cbz protection Benzyloxycarbonyl chloride, base (e.g., DMAP), dichloromethane, 20 °C, 18 h ~27% Formation of benzyloxycarbonylamino derivative
3 Hydrogenation to remove protecting groups or reduce intermediates Pd(OH)2/C or Pd/C, MeOH, 20 °C, 1–48 h, H2 atmosphere 12–27% Used to prepare amino derivatives
4 Esterification (methyl to ethyl ester) Ethanol, acid catalyst or coupling reagents Not specified Conversion to ethyl ester
5 Purification Silica gel chromatography or preparative HPLC Purity >95% Essential for isolating target compound

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The benzyloxycarbonylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H25NO4
  • Molecular Weight : Approximately 345.41 g/mol
  • Structure : The compound features a bicyclo[2.2.2]octane framework, which is characterized by its three interconnected cyclopropane rings, providing unique steric and electronic properties that can influence biological interactions.

Research indicates that compounds with a bicyclo[2.2.2]octane structure exhibit promising biological activities, including:

  • Potential as Bioisosteres : The compound may act as a bioisostere for traditional aromatic rings in drug design, potentially enhancing pharmacological profiles by improving solubility and reducing toxicity.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth in various cancer cell lines.
  • Antimicrobial Properties : Certain analogs have shown activity against bacterial strains, indicating potential for development into antimicrobial agents.

Applications in Drug Design

Ethyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate has potential applications in the following areas:

  • Drug Development : Its unique structure allows for modifications that can lead to new therapeutic agents targeting specific diseases.
  • Chemical Biology : The compound can be used as a tool to study biological pathways due to its ability to interact with various biological targets.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of conventional chemotherapeutics.

Case Study 2: Antimicrobial Testing

In another study, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The compounds exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics, suggesting their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of ethyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The bicyclo[2.2.2]octane framework provides structural rigidity, which can enhance binding affinity and selectivity .

Comparison with Similar Compounds

Key Observations :

  • Protecting Groups: The benzyloxycarbonyl (Cbz) group in the target compound offers stability under basic conditions but requires hydrogenolysis for deprotection. In contrast, tert-butoxycarbonyl (Boc)-protected analogs (e.g., ) are acid-labile, enabling orthogonal deprotection strategies .
  • Synthetic Efficiency : Methyl esters (e.g., ) often achieve higher yields (95%) compared to ethyl esters, possibly due to steric effects during esterification .
  • Functional Diversity: Sulfonamide (e.g., ) and phosphonate derivatives (e.g., ) expand utility in medicinal chemistry, whereas amino groups (e.g., ) enhance solubility for CNS-targeting drugs.

Physicochemical Properties

  • Solubility: Ethyl esters generally exhibit lower aqueous solubility than methyl esters. For example, mthis compound is more polar than its ethyl counterpart due to the shorter alkyl chain.
  • Stability : The Cbz group in the target compound provides moderate stability against nucleophiles but is prone to cleavage under reducing conditions. In contrast, sulfonamide derivatives (e.g., ) show enhanced thermal stability .

Biological Activity

Ethyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Overview of the Compound

  • Chemical Structure : this compound features a bicyclo[2.2.2]octane framework, which is significant in various organic compounds and natural products.
  • Molecular Formula : C17H21NO4
  • Molecular Weight : 303.35 g/mol
  • CAS Number : 444344-90-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors:

  • Hydrogen Bonding : The benzyloxycarbonylamino group can form hydrogen bonds, enhancing the compound's binding affinity to target proteins.
  • Structural Rigidity : The bicyclo[2.2.2]octane structure provides rigidity, which may improve selectivity and potency in biological interactions.

Biological Activity

Research indicates that compounds with a bicyclo[2.2.2]octane structure exhibit promising biological activities, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which could be beneficial in therapeutic applications.
  • Receptor Modulation : Studies suggest that it may act as a modulator for certain receptors, impacting signaling pathways associated with metabolic processes.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound in comparison with structurally similar compounds:

Compound NameStructureUnique Features
Ethyl 4-amino-bicyclo[2.2.2]octane-1-carboxylateC11H20ClNO2Lacks benzyl group; simpler structure
5'-carboxamido-bicyclo[2.2.2]octane-1-carboxylic acidC12H15N3O3Contains an amido group; different activity profile
Ethyl 4-(aminomethyl)-bicyclo[2.2.2]octaneC13H19NAminomethyl group instead of benzyl; altered properties

Case Studies and Research Findings

  • Synthesis and Biological Evaluation :
    A study highlighted the synthesis of this compound through a reaction involving ethyl iodide and a bicyclic acid derivative under specific conditions (50 to 60°C in DMF) . This study also indicated potential applications in drug design due to its structural properties.
  • PPARα Agonism :
    Another investigation focused on related compounds exhibiting PPARα agonism, demonstrating that modifications to the bicyclic core can enhance potency and selectivity . These findings suggest that this compound may similarly influence metabolic pathways through receptor activation.
  • Cardiotoxicity Assessment :
    Research assessing the cardiotoxicity of similar compounds indicated low inhibition levels for the hERG potassium channel, suggesting a favorable safety profile for potential therapeutic use . This aspect is crucial for drug development, particularly in avoiding adverse cardiovascular effects.

Q & A

Q. What are the most efficient synthetic routes for preparing Ethyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via tandem reactions or functionalization of bicyclo[2.2.2]octane derivatives. For example, a metal-free enantioselective [4 + 2] cycloaddition using α′-ethoxycarbonyl cyclohexenone and nitroolefins achieves bicyclo[2.2.2]octane carboxylates with >90% enantiomeric excess (ee) and yields up to 93% under mild conditions . Copper-catalyzed C(sp³)-H bond functionalization with aliphatic carboxylic acids is another route, though yields are moderate (60–62%) and require flash column chromatography for purification . Optimizing stoichiometry (e.g., 2.0 equiv of carboxylic acid) and reaction time (12–24 hours) improves efficiency .

Q. How can NMR spectroscopy be utilized to confirm the structure of bicyclo[2.2.2]octane derivatives like this compound?

Key diagnostic signals in 1H^1H NMR include:

  • Bicyclo[2.2.2]octane protons : Three distinct sets of resonances (δ 1.2–2.5 ppm) due to axial/equatorial positions.
  • Benzyloxycarbonyl (Cbz) group : Aromatic protons (δ 7.2–7.4 ppm, multiplet) and the methylene group (δ 5.1 ppm, singlet).
  • Ethyl ester : Triplet (δ 1.3 ppm) for CH₃ and quartet (δ 4.2 ppm) for CH₂.
    13C^{13}C NMR confirms carbonyl groups (Cbz: δ 156 ppm; ester: δ 170 ppm) and bicyclic carbons (δ 25–45 ppm) .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Flash column chromatography with silica gel (petroleum ether/EtOAc gradients, 2:1 to 1:2) is standard for removing unreacted starting materials and byproducts . For enantiomerically pure samples, chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) resolves stereoisomers effectively .

Advanced Research Questions

Q. How does the rigid bicyclo[2.2.2]octane scaffold influence the compound’s reactivity in further functionalization?

The bicyclic framework imposes steric constraints, directing electrophilic substitutions to the 4-position. For example, Suzuki-Miyaura coupling with boronic esters (e.g., methyl 4-(pinacolboronate)bicyclo[2.2.2]octane-1-carboxylate) proceeds regioselectively at the para position due to reduced steric hindrance . However, steric bulk at the 1-carboxylate group may slow nucleophilic additions .

Q. What strategies enhance enantioselectivity in synthesizing bicyclo[2.2.2]octane derivatives?

Organic bases like quinine-derived catalysts mediate asymmetric formal [4 + 2] cycloadditions via open transition states, achieving >95% ee . Computational modeling (DFT) suggests that π-π interactions between the catalyst and nitroolefin stabilize the transition state, favoring one enantiomer .

Q. How can researchers resolve contradictions in reported yields for similar bicyclo[2.2.2]octane syntheses?

Discrepancies arise from variations in:

  • Substrate purity : Impurities in nitroolefins reduce cycloaddition yields by 15–20% .
  • Catalyst loading : Excess copper (CuI) in C-H functionalization (>10 mol%) leads to side reactions, lowering yields .
    Systematic reproducibility studies under inert atmospheres (N₂/Ar) and controlled moisture levels are critical .

Q. What are the applications of this compound in medicinal chemistry or materials science?

  • Drug discovery : The bicyclo[2.2.2]octane core mimics bioactive natural products (e.g., platencin), enabling synthesis of analogs with antimicrobial activity .
  • Polymer chemistry : Rigid scaffolds improve thermal stability in epoxy resins when incorporated as crosslinkers .

Q. How do electronic effects of substituents (e.g., Cbz group) impact the compound’s stability under acidic/basic conditions?

The benzyloxycarbonyl (Cbz) group is base-sensitive: prolonged exposure to NaOH (>1M) cleaves the carbamate, releasing NH₂. In contrast, the ethyl ester is stable under mild acidic conditions (pH 3–6) but hydrolyzes in strong HCl (12M) . Stability studies via TLC or LC-MS are recommended for reaction optimization .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 2
Ethyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate

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